N-Oxytriacetoneamine Glycerol Ketal

Beschreibung

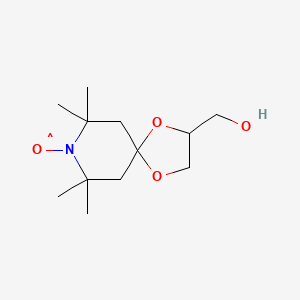

Structure

2D Structure

3D Structure

Eigenschaften

CAS-Nummer |

150980-90-8 |

|---|---|

Molekularformel |

C12H23NO4 |

Molekulargewicht |

245.32 g/mol |

IUPAC-Name |

(8-hydroxy-7,7,9,9-tetramethyl-1,4-dioxa-8-azaspiro[4.5]decan-3-yl)methanol |

InChI |

InChI=1S/C12H23NO4/c1-10(2)7-12(8-11(3,4)13(10)15)16-6-9(5-14)17-12/h9,14-15H,5-8H2,1-4H3 |

InChI-Schlüssel |

QZSJOMHHDUGALT-UHFFFAOYSA-N |

SMILES |

CC1(CC2(CC(N1[O])(C)C)OCC(O2)CO)C |

Kanonische SMILES |

CC1(CC2(CC(N1O)(C)C)OCC(O2)CO)C |

Synonyme |

2-(Hydroxymethyl)-7,7,9,9-tetramethyl-1,4-dioxa-8-azaspiro[4.5]dec-8-yloxy; 2,2,6,6-Tetramethylpiperidine 1-Oxylglycerol Ketal; TEMPO-glycerol Ketal |

Herkunft des Produkts |

United States |

Synthetic Methodologies and Chemical Derivatization of N Oxytriacetoneamine Glycerol Ketal

Synthesis of Structurally Modified N-Oxytriacetoneamine Glycerol (B35011) Ketal Derivatives

The structural modification of N-Oxytriacetoneamine Glycerol Ketal opens avenues for fine-tuning its physicochemical and biological properties. This is achieved through targeted chemical functionalization and the introduction of linker molecules, as well as careful consideration of the stereochemical aspects of the synthesis.

The inherent reactivity of the N-oxyl group in this compound serves as a primary site for chemical functionalization. This allows for the attachment of a wide array of molecular entities, thereby altering its characteristics. Common strategies involve the reaction of the nitroxide radical with other radical species or its reduction to the corresponding hydroxylamine, which can then undergo further chemical transformations.

Linker strategies are employed to conjugate this compound to other molecules of interest, such as polymers, biomolecules, or surfaces. The choice of linker is critical and depends on the desired properties of the final conjugate, including its stability, solubility, and the distance between the nitroxide and the attached moiety. These linkers can be designed to be cleavable under specific conditions, allowing for the controlled release of the nitroxide radical.

The glycerol backbone of this compound introduces a chiral center, leading to the existence of stereoisomers. The synthesis of stereochemically pure derivatives is often crucial, as different stereoisomers can exhibit distinct biological activities and physical properties.

The ketalization of glycerol with a ketone, a common step in the synthesis of related compounds, can result in a mixture of diastereomers if the ketone is unsymmetrical. For instance, the reaction of glycerol with acetone (B3395972) yields solketal (B138546), where the resulting 1,3-dioxolane (B20135) ring can have different stereochemical configurations. Achieving stereocontrol during the synthesis of this compound derivatives may involve the use of chiral catalysts, stereoselective reagents, or the separation of stereoisomers through chiral chromatography.

Purification and Isolation Techniques for this compound and its Derivatives

The purification and isolation of this compound and its derivatives are essential steps to ensure the removal of unreacted starting materials, catalysts, and byproducts. The choice of purification method is dictated by the chemical and physical properties of the target compound.

Commonly employed techniques include:

Chromatography: Column chromatography using silica (B1680970) gel or alumina (B75360) is a versatile method for separating compounds based on their polarity. High-performance liquid chromatography (HPLC), particularly with chiral stationary phases, is instrumental in the separation of stereoisomers.

Crystallization: This technique is used to obtain highly pure crystalline solids. The choice of solvent is critical for successful crystallization.

Distillation: For volatile derivatives, distillation under reduced pressure can be an effective purification method.

Filtration: Following a reaction, filtration is often used to remove solid catalysts or byproducts from the reaction mixture.

The table below summarizes the key compounds mentioned in this article.

| Compound Name | Role/Significance |

| This compound | The central compound of discussion, a nitroxide radical with a glycerol ketal structure. |

| Acetone | A ketone used in the ketalization of glycerol to form solketal. |

| Solketal | A ketal formed from the reaction of glycerol and acetone, structurally related to the glycerol ketal portion of the title compound. |

| Glycerol | A key starting material containing a three-carbon backbone with three hydroxyl groups. |

Advanced Spectroscopic and Structural Characterization Methodologies

Electron Paramagnetic Resonance (EPR) Spectroscopy of the Nitroxide Moiety

The presence of an unpaired electron in the nitroxide moiety (N-O•) makes Electron Paramagnetic Resonance (EPR) spectroscopy an indispensable tool for characterizing N-Oxytriacetoneamine Glycerol (B35011) Ketal. nih.govresearchgate.net EPR directly probes the magnetic environment of the unpaired electron, providing detailed information about the local structure and dynamics of the radical. researchgate.net

Continuous Wave (CW) EPR is a fundamental technique used to study nitroxide radicals. researchgate.net For N-Oxytriacetoneamine Glycerol Ketal, the CW-EPR spectrum is expected to exhibit a characteristic three-line pattern at room temperature in solution. This hyperfine splitting arises from the interaction of the unpaired electron with the nuclear spin of the nitrogen atom (¹⁴N, I=1). researchgate.net The shape and width of these lines are highly sensitive to the rotational motion of the molecule. researchgate.net

In a low-viscosity solvent, rapid tumbling of the molecule averages out the anisotropic interactions, resulting in three sharp, well-resolved lines of equal intensity. The hyperfine coupling constant (aN) and the g-factor can be determined from this spectrum, providing insights into the electronic structure of the nitroxide.

In more viscous media or at lower temperatures, the rotational motion slows down, leading to spectral line broadening. This sensitivity to the local environment allows CW-EPR to be used to study the interactions of the molecule with its surroundings.

Pulsed EPR techniques offer advanced capabilities for probing the electronic and structural environment of the nitroxide radical with greater precision. nih.gov Techniques such as Electron Spin Echo Envelope Modulation (ESEEM) and Hyperfine Sublevel Correlation (HYSCORE) spectroscopy can be employed to measure weak hyperfine interactions between the unpaired electron and nearby magnetic nuclei, such as protons (¹H) from the glycerol ketal or the methyl groups of the piperidine (B6355638) ring.

These interactions provide through-space distance information, which is crucial for determining the three-dimensional structure and conformation of the molecule. For instance, the proximity of the glycerol ketal protons to the nitroxide radical can be mapped, offering insights into the stereochemistry and preferred orientation of the ketal ring relative to the piperidine ring. Pulsed EPR is particularly powerful for characterizing the rigid and flexible regions of the molecule. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

While the paramagnetic nature of the nitroxide radical can lead to significant broadening of NMR signals, appropriate experimental conditions and techniques can yield valuable structural information. The presence of the radical affects the relaxation times of nearby nuclei, an effect that can be exploited to gain structural insights.

A ¹H NMR spectrum of this compound would be expected to show signals corresponding to the distinct proton environments within the molecule. arkat-usa.org Due to the paramagnetic broadening effect of the nitroxide, the proton signals closest to the radical center, particularly those on the piperidine ring, would be significantly broadened and potentially difficult to observe with high resolution.

The protons of the glycerol ketal moiety, being further from the radical, would likely exhibit sharper signals. The chemical shifts and coupling patterns of these protons would be indicative of the stereochemistry of the ketal. For example, the diastereotopic protons of the CH₂ group in the glycerol backbone would be expected to show distinct chemical shifts and a geminal coupling constant.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound (Note: These are estimated values and will be significantly broadened by the nitroxide radical)

| Proton Assignment | Predicted Chemical Shift (δ, ppm) |

| Methyl Protons (piperidine ring) | 1.2 - 1.5 (very broad) |

| Methylene (B1212753) Protons (piperidine ring) | 1.8 - 2.2 (very broad) |

| Methine Proton (glycerol ketal) | 4.0 - 4.5 |

| Methylene Protons (glycerol ketal) | 3.5 - 4.2 |

Similar to ¹H NMR, the ¹³C NMR spectrum would also be affected by the paramagnetic center. The quaternary carbons of the piperidine ring directly bonded to the methyl groups and the carbons adjacent to the nitrogen would experience the most significant broadening.

The carbon signals of the glycerol ketal, including the ketal carbon itself, would be more readily observable. The chemical shift of the ketal carbon is particularly diagnostic and would confirm the formation of the ketal linkage.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound (Note: These are estimated values and will be significantly broadened by the nitroxide radical)

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| Methyl Carbons (piperidine ring) | 25 - 30 (very broad) |

| Methylene Carbons (piperidine ring) | 40 - 50 (very broad) |

| Quaternary Carbons (piperidine ring) | 55 - 65 (very broad) |

| Ketal Carbon | 95 - 105 |

| Methine Carbon (glycerol ketal) | 70 - 80 |

| Methylene Carbon (glycerol ketal) | 60 - 70 |

To overcome the challenges of signal broadening and to establish the connectivity within the molecule, two-dimensional (2D) NMR experiments can be employed, albeit with potentially longer acquisition times.

Correlation Spectroscopy (COSY): A COSY experiment would be invaluable for establishing the proton-proton coupling network within the glycerol ketal moiety. Cross-peaks would confirm the connectivity between the methine and methylene protons of the glycerol backbone.

Heteronuclear Single Quantum Coherence (HSQC): An HSQC experiment would correlate the proton signals with their directly attached carbon-13 nuclei. This would be crucial for the unambiguous assignment of the proton and carbon signals of the glycerol ketal fragment.

By combining the data from these advanced NMR experiments with the insights gained from EPR spectroscopy, a detailed and robust structural model of this compound can be constructed.

Vibrational Spectroscopy Applications

Vibrational spectroscopy, including FTIR and Raman techniques, is fundamental for identifying the functional groups present in a molecule.

While no specific FTIR spectrum for this compound is available, a hypothetical spectrum can be predicted based on its structural components. The formation of the glycerol ketal from N-Oxytriacetoneamine would result in the disappearance of the carbonyl (C=O) stretch from the parent triacetonamine (B117949) and the appearance of new bands characteristic of the ketal group.

Key expected vibrational modes would include:

C-O-C Stretching: Strong bands associated with the ketal linkage would be expected in the 1200-1000 cm⁻¹ region.

N-O• Stretching: The nitroxide radical group (N-O•) would exhibit a characteristic stretching vibration, although its intensity and position can be influenced by its molecular environment.

C-H Stretching: Aliphatic C-H stretching vibrations from the piperidine ring and glycerol backbone would appear in the 3000-2850 cm⁻¹ range.

Disappearance of C=O Stretch: The prominent carbonyl (C=O) absorption of the precursor, 4-oxo-TEMPO (a derivative of triacetonamine), typically seen around 1705-1722 cm⁻¹, would be absent, confirming the formation of the ketal.

Disappearance of O-H Stretch: The broad O-H stretching band from glycerol, usually observed between 3200-3600 cm⁻¹, would also be absent, indicating the reaction of the hydroxyl groups.

Table 1: Expected Characteristic FTIR Absorption Bands for this compound Precursors

| Functional Group | Precursor Compound | Typical Wavenumber (cm⁻¹) |

|---|---|---|

| C=O (Ketone) | N-Oxytriacetoneamine | ~1715 |

| N-H (Amine) | Triacetonamine | ~3300-3500 (broad) |

| O-H (Alcohol) | Glycerol | ~3200-3600 (broad) |

| C-O (Alcohol) | Glycerol | ~1040-1150 |

This table presents data for the precursor molecules to infer the expected spectrum of the final compound.

Raman spectroscopy provides complementary information to FTIR, particularly for non-polar bonds. For this compound, Raman analysis would be valuable for observing the symmetric vibrations of the carbon skeleton and the N-O• bond.

Expected Raman signals would include:

Symmetric C-O-C stretching of the ketal group.

Vibrations associated with the C-C backbone of the piperidine and glycerol structures.

The N-O• stretching vibration, which is also Raman active.

Like FTIR, a key confirmation of the reaction would be the disappearance of the strong C=O signal from the triacetonamine precursor.

Table 2: Key Raman Shifts for Precursor Functional Groups

| Functional Group | Precursor Compound | Typical Wavenumber (cm⁻¹) |

|---|---|---|

| C=O (Ketone) | N-Oxytriacetoneamine | ~1700-1725 |

| C-H₂ Bending | Both | ~1450 |

| C-C Stretching | Both | ~800-1200 |

This table is based on general values for the precursor functional groups, as specific Raman data for N-Oxytriacetoneamine is not widely published.

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Mass spectrometry is a critical tool for determining the molecular weight of a compound and obtaining structural information through fragmentation patterns. For this compound, high-resolution mass spectrometry (HRMS) would be used to confirm its elemental formula.

The expected molecular ion peak would correspond to the exact mass of the compound (C₁₂H₂₂NO₄). The fragmentation pattern would likely involve the cleavage of the ketal ring, loss of alkyl groups from the piperidine ring, and potentially the loss of the nitroxide group. The presence of glycerol can sometimes suppress the signal in electrospray ionization (ESI) mass spectrometry, which might necessitate careful optimization of the analytical conditions. nih.govresearchgate.net

Table 3: Predicted Molecular Mass of this compound

| Compound | Chemical Formula | Monoisotopic Mass (Da) |

|---|

Elemental Analysis for Compositional Verification

Elemental analysis provides the percentage composition of elements (carbon, hydrogen, nitrogen) in a compound. This technique is used to confirm the empirical formula and purity of a synthesized compound. The experimentally determined percentages should match the theoretical values calculated from the chemical formula.

Table 4: Theoretical Elemental Composition of this compound

| Element | Symbol | Atomic Mass | Molar Mass ( g/mol ) | Percentage (%) |

|---|---|---|---|---|

| Carbon | C | 12.011 | 144.132 | 59.00 |

| Hydrogen | H | 1.008 | 22.176 | 9.08 |

| Nitrogen | N | 14.007 | 14.007 | 5.74 |

| Oxygen | O | 15.999 | 63.996 | 26.21 |

| Total | | | 244.311 | 100.00 |

Thermal Analysis Techniques (e.g., Thermogravimetry, Differential Thermal Analysis)

Thermal analysis techniques such as Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA) are used to study the thermal stability and decomposition profile of a compound.

Thermogravimetry (TGA): This would measure the change in mass of the compound as a function of temperature. The resulting data would reveal the decomposition temperature and any stable intermediates formed during heating. For instance, TGA of some related nitroxide complexes has shown stability up to around 200°C. rsc.org

Differential Thermal Analysis (DTA): DTA would detect exothermic or endothermic transitions, such as melting, boiling, or decomposition. This would provide information on the melting point of this compound and the energy changes associated with its thermal decomposition.

Without experimental data, the exact thermal profile is unknown, but it would be a critical parameter for assessing the compound's stability and potential applications.

Theoretical and Computational Investigations of N Oxytriacetoneamine Glycerol Ketal

Quantum Chemical Calculations

Quantum chemical calculations are essential for understanding the fundamental properties of a molecule from a theoretical standpoint. These calculations can provide insights into electronic structure, stability, and spectroscopic characteristics.

Electronic Structure Determination

A thorough analysis of the electronic structure of N-Oxytriacetoneamine Glycerol (B35011) Ketal would involve determining the distribution of electrons within the molecule. This would include identifying the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), the energies of which are crucial for understanding the molecule's reactivity and kinetic stability. The electrostatic potential surface would also be calculated to visualize the charge distribution and predict sites for electrophilic and nucleophilic attack. However, specific studies detailing these electronic properties for this compound are not available.

Prediction of Spectroscopic Parameters

Theoretical calculations can predict various spectroscopic parameters, which can then be compared with experimental data for validation. For N-Oxytriacetoneamine Glycerol Ketal, this would involve simulating its infrared (IR), Raman, and nuclear magnetic resonance (NMR) spectra. The vibrational frequencies in the IR and Raman spectra are determined by the molecular vibrations, and their calculation can help in the assignment of experimental spectral bands. NMR chemical shifts (such as ¹H and ¹³C) can also be predicted to aid in the structural elucidation of the molecule. No such predictive studies have been found in the available literature.

Conformation and Isomer Stability Analysis

This compound can exist in various conformations and as different isomers due to the flexibility of its ketal ring and the stereocenters present. A computational analysis would involve mapping the potential energy surface to identify stable conformers and transition states. The relative energies of different isomers (e.g., stereoisomers arising from the glycerol moiety) would be calculated to determine their thermodynamic stability. This information is critical for understanding the compound's behavior in different environments, but specific computational data is absent from scientific publications.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations provide a way to study the time-dependent behavior of a molecule, offering insights into its conformational flexibility and its interactions with the surrounding environment.

Conformational Flexibility and Dynamics

MD simulations of this compound would reveal how the molecule moves and changes its shape over time. This would involve analyzing the torsional angles within the molecule to understand the flexibility of the piperidine (B6355638) and ketal rings. Such simulations could identify the most populated conformational states and the timescale of transitions between them, providing a dynamic picture that complements the static view from quantum chemical calculations. This specific research has not been published.

Interactions with Solvents and Other Molecules

The interaction of this compound with solvents and other molecules is crucial for understanding its solubility, reactivity, and potential applications. MD simulations could be used to study the solvation shell around the molecule in different solvents, calculating properties like the radial distribution function to understand the organization of solvent molecules. Interactions with other molecules could also be simulated to explore potential binding mechanisms or reaction pathways. As with the other areas, specific MD simulation studies on this compound are not documented in the available literature.

Computational Studies of Reaction Pathways and Energetics

Computational chemistry offers powerful tools to investigate the mechanisms, kinetics, and thermodynamics of chemical reactions at a molecular level. For a compound like this compound, theoretical studies can provide fundamental insights into its formation and stability. Such studies typically employ quantum mechanical methods, like Density Functional Theory (DFT), to model the reaction pathways and calculate the associated energy changes.

A theoretical study of this compound would likely explore the reaction between N-Oxytriacetoneamine (which contains a ketone functional group) and glycerol. Key aspects of such an investigation would include:

Reactant and Product Geometries: Optimization of the three-dimensional structures of the reactants (N-Oxytriacetoneamine and glycerol), transition states, intermediates, and the final product (this compound).

Reaction Mechanism: Elucidation of the step-by-step process of ketal formation, including the identification of all transition states and intermediates. This would clarify whether the reaction follows a concerted or a stepwise pathway.

The nitroxide radical present in the N-Oxytriacetoneamine structure adds a layer of complexity and interest to these computational studies. nih.gov The radical nature of the molecule could influence the reaction mechanism and the energetics of the ketalization process. rsc.org Computational models would need to properly account for the open-shell electronic structure of the nitroxide radical.

While specific data for this compound is not available, a hypothetical reaction coordinate diagram based on general ketal formation is presented below. This illustrates the type of information that a computational study would provide.

Hypothetical Reaction Coordinate Diagram for the Formation of this compound

| Reaction Step | Description | Relative Energy (kcal/mol) |

| Reactants | N-Oxytriacetoneamine + Glycerol | 0 |

| Transition State 1 | Formation of the C-O bond | Value to be calculated |

| Intermediate | Hemiketal | Value to be calculated |

| Transition State 2 | Proton transfer and water elimination | Value to be calculated |

| Products | This compound + Water | Value to be calculated |

Research Applications As a Spin Probe in Advanced Studies

Principles of Site-Directed Spin Labeling (SDSL) with Nitroxide Probes

Site-Directed Spin Labeling (SDSL) is a powerful technique that provides insights into the structure, dynamics, and environmental properties of macromolecules. The fundamental principle of SDSL involves the introduction of a stable paramagnetic molecule, known as a spin label, at a specific site within a protein or nucleic acid. libretexts.org The most commonly used spin labels are nitroxide radicals, which contain a stable N-O group with an unpaired electron.

The process typically begins with site-directed mutagenesis to introduce a reactive residue, most often a cysteine, at the desired location in the biomolecule. A nitroxide spin label that has a reactive group specific for this residue is then introduced, leading to its covalent attachment. The paramagnetic nature of the nitroxide's unpaired electron makes it sensitive to its local environment, and its behavior can be monitored using Electron Paramagnetic Resonance (EPR) spectroscopy. libretexts.orgnih.gov

The EPR spectrum of the attached spin label provides a wealth of information. The spectral line shape is influenced by the rotational mobility of the nitroxide, which in turn reflects the local dynamics of the biomolecule at the labeled site. Furthermore, the polarity of the spin label's environment and its accessibility to other molecules, such as solvent or quenching agents, can also be determined from the EPR spectrum. libretexts.org

Applications in Biomolecular Structure and Dynamics Research

The information gleaned from SDSL studies has broad applications in understanding the intricate workings of biological macromolecules.

Protein Conformational Dynamics Probing

SDSL is extensively used to investigate the conformational changes that are often central to a protein's function. By placing spin labels at strategic locations, researchers can monitor changes in their mobility and environment as the protein undergoes conformational transitions, for instance, upon binding to a ligand or another protein. These dynamic insights are crucial for understanding mechanisms of allostery, enzyme catalysis, and signal transduction. nih.gov

Nucleic Acid Structure and Interaction Studies

Similar to its application in proteins, SDSL can be employed to study the structure and dynamics of DNA and RNA. Spin labels can be incorporated at specific nucleotide positions, providing information on local flexibility, the formation of secondary and tertiary structures, and interactions with proteins or other nucleic acids. nih.gov

Membrane Protein Environments and Lipid Interactions

For membrane proteins, which are notoriously difficult to study with traditional structural biology techniques, SDSL offers a unique window into their structure and function within a native-like lipid environment. By labeling different sites on a membrane protein, it is possible to map the protein's topology, assess the local environment's polarity and water accessibility, and probe interactions with the surrounding lipid bilayer.

Distance Measurement Techniques Using Nitroxide Spin Probes

A particularly powerful application of SDSL is the measurement of distances between two spin labels within a macromolecule or a complex. This provides crucial long-range structural constraints.

Double Electron-Electron Resonance (DEER) Spectroscopy

Double Electron-Electron Resonance (DEER) spectroscopy, also known as Pulsed Electron-Electron Double Resonance (PELDOR), is a pulsed EPR technique that can measure distances between two paramagnetic centers, typically in the range of 1.5 to 8 nanometers. The technique involves applying a series of microwave pulses to a sample containing two spin labels. The magnetic dipole-dipole interaction between the two unpaired electrons causes a modulation of the EPR signal, and the frequency of this modulation is directly related to the distance between the spins.

By analyzing the DEER signal, a distribution of distances between the two labels can be obtained, providing valuable information about the conformation and flexibility of the macromolecule. This technique is particularly powerful for studying large conformational changes and the architecture of multi-component biomolecular complexes.

While the methodologies of SDSL and DEER are well-developed, the application of N-Oxytriacetoneamine Glycerol (B35011) Ketal as a spin probe within these frameworks is not described in the current body of scientific literature. Consequently, no specific research findings or data tables for this compound can be presented.

Pulsed Electron-Electron Double Resonance (PELDOR) Spectroscopy

Pulsed Electron-Electron Double Resonance (PELDOR), also known as Double Electron-Electron Resonance (DEER), is a powerful pulsed EPR technique that measures the dipolar coupling between two or more paramagnetic centers. This allows for the determination of nanometer-scale distances and distance distributions between spin labels attached to macromolecules, such as proteins and nucleic acids.

The application of N-Oxytriacetoneamine Glycerol Ketal in PELDOR studies provides valuable insights into the conformational changes and flexibility of biomolecules. By strategically introducing this spin probe at specific sites within a molecule, researchers can map out the spatial arrangements of different domains and how these arrangements are influenced by factors like ligand binding or environmental changes.

Probing Local Environment and Molecular Motion

The spectral characteristics of this compound are highly sensitive to its immediate surroundings. The polarity of the local environment and the rotational mobility of the probe directly influence the lineshape of its EPR spectrum. For instance, in a highly viscous or ordered environment, the rotational motion of the spin probe is restricted, leading to a broad and anisotropic spectrum. Conversely, in a less viscous environment, rapid tumbling of the probe results in a sharp, well-resolved isotropic spectrum.

This sensitivity allows researchers to probe the microviscosity and polarity of different regions within a system. For example, by observing the EPR spectrum of this compound partitioned into a lipid membrane, one can glean information about the fluidity and order of the lipid bilayer.

Integration with Other Biophysical Techniques

To gain a more comprehensive understanding of complex biological systems, data from EPR spectroscopy using spin probes like this compound are often integrated with findings from other biophysical techniques. This correlative approach provides a more complete picture by combining complementary information.

For instance, while PELDOR can provide distance constraints between specific sites, X-ray crystallography or cryo-electron microscopy can offer high-resolution structural models of the entire macromolecule. By combining these techniques, researchers can validate and refine structural models and gain a deeper understanding of the dynamic behavior of molecules in solution. Similarly, fluorescence spectroscopy can provide information about the local environment and dynamics, which can be correlated with the insights gained from the EPR spectra of this compound.

Future Research Directions and Emerging Paradigms

Development of Novel Synthetic Routes for Enhanced Efficiency and Sustainability

The future of N-Oxytriacetoneamine Glycerol (B35011) Ketal and its derivatives is intrinsically linked to the development of more efficient and environmentally friendly synthetic methodologies. Current synthetic strategies for nitroxide radicals often rely on the oxidation of a secondary amine using reagents like meta-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide (H₂O₂) with a catalyst. researchgate.net While effective, these methods can present challenges in terms of yield, purification, and waste generation.

Rational Design of N-Oxytriacetoneamine Glycerol Ketal Derivatives with Tailored Properties

The "one-size-fits-all" approach is becoming obsolete in spin labeling. The rational design of this compound derivatives with properties tailored for specific applications is a major area of future research. st-andrews.ac.ukrsc.org The inherent versatility of the nitroxide framework allows for chemical modifications to fine-tune its magnetic and chemical properties. ox.ac.uk

Key properties that can be tailored include:

Stability: Enhancing the radical's stability against redox processes is crucial, especially for in-cell studies where the cellular environment can be reducing. st-andrews.ac.ukacs.org This can be achieved by introducing sterically shielding groups around the nitroxide moiety.

Solubility and Biocompatibility: Modification of the glycerol ketal portion of the molecule can be used to modulate its solubility in different environments, from aqueous buffers to lipid membranes. Introducing biocompatible moieties can also minimize perturbation of the biological system under investigation.

Functionality for Bioconjugation: The development of derivatives with a variety of reactive groups is essential for site-specific attachment to biomolecules. rsc.org Beyond the commonly used methanethiosulfonate (B1239399) for cysteine labeling, future derivatives could include functionalities for click chemistry, allowing for highly efficient and specific labeling of proteins and nucleic acids containing non-canonical amino acids or other modifications. nih.govresearchgate.net

Table 1: Examples of Functional Groups for Tailored Nitroxide Derivatives

| Functional Group | Target Residue/Molecule | Purpose |

| Methanethiosulfonate | Cysteine | Site-specific labeling of proteins. rsc.org |

| Maleimide | Cysteine | Alternative for site-specific protein labeling. rsc.org |

| Azide/Alkyne | Non-canonical amino acids | Bioorthogonal labeling via click chemistry. researchgate.net |

| Iodoacetamide | Cysteine | Covalent modification of sulfhydryl groups. researchgate.net |

Expansion of Spin Labeling Applications to New Systems and Methodologies

While site-directed spin labeling (SDSL) has been extensively used to study proteins, the applications of this compound and its derivatives are poised to expand into new and more complex biological systems. nih.govnih.govresearchgate.net

Future applications will likely focus on:

Nucleic Acids: There is growing interest in using nitroxide spin labels to study the structure and dynamics of DNA and RNA. nih.govnih.gov Derivatives of this compound could be designed for specific attachment to the bases, sugar, or phosphate (B84403) backbone of nucleotides, providing insights into nucleic acid folding and interactions.

Membrane Proteins and Lipids: The amphipathic nature of this compound makes it a potentially valuable probe for studying membrane environments. By systematically varying its lipophilicity, a series of derivatives could be created to probe different depths within the lipid bilayer.

In-Cell EPR: A significant frontier in spin labeling is the study of biomolecules within their native cellular environment. acs.org This requires spin labels that are not only stable in the reducing environment of the cell but also permeable to the cell membrane. The design of cell-permeable this compound derivatives is a key area for future development.

Orthogonal Spin Labeling: The use of pairs of different types of spin labels, such as a nitroxide and a gadolinium-based label, allows for the simultaneous measurement of multiple distances and the characterization of the local environment of each probe. nih.gov this compound derivatives could be developed as part of such orthogonal spin labeling pairs.

Synergistic Approaches Combining Experimental and Computational Research

The interpretation of experimental EPR data can be greatly enhanced through the use of computational modeling. nih.gov Future research will see a deeper integration of experimental and computational approaches to provide a more complete picture of the systems being studied.

This synergistic approach includes:

Predicting Inter-label Distances: Algorithms like PRONOX are being developed for the rapid calculation of inter-label distances based on the conformational distribution of the spin label at any given site on a protein. nih.gov Such tools can be used to validate experimental data and to guide the design of new experiments.

Simulating EPR Spectra: The simulation of EPR spectra from molecular dynamics (MD) trajectories is becoming increasingly sophisticated. nih.gov These simulations can help to disentangle the various motions that contribute to the observed spectrum, providing a more detailed understanding of the spin label's dynamics.

Developing Improved Force Fields: The accuracy of MD simulations depends on the quality of the force field used to describe the interactions between atoms. The development of more accurate force fields for nitroxide spin labels, including this compound, is an active area of research. acs.orgacs.org

Table 2: Synergistic Experimental and Computational Approaches

| Experimental Technique | Computational Method | Combined Insight |

| Double Electron-Electron Resonance (DEER) | Distance calculation algorithms (e.g., PRONOX) | Validation and prediction of inter-spin label distances. nih.gov |

| Continuous-Wave (CW) EPR | Molecular Dynamics (MD) simulations | Detailed understanding of spin label dynamics and local environment. nih.gov |

| Site-Directed Spin Labeling (SDSL) | Force field parameterization | Accurate modeling of spin-labeled biomolecules. acs.orgacs.org |

Advancements in Data Analysis and Interpretation for Complex Systems

The increasing complexity of the biological systems being studied and the growing volume of data being generated by modern EPR experiments necessitate the development of more advanced data analysis and interpretation methods. annualreviews.org

Future advancements in this area will likely include:

Global Analysis of Multifrequency EPR Data: The combination of data from multiple EPR frequencies can provide a more complete picture of the spin label's environment and dynamics. annualreviews.orguea.ac.uk New analytical methods are being developed to globally analyze these complex datasets.

Improved Distance Reconstruction Algorithms: The analysis of DEER data to obtain distance distributions is a key aspect of many spin labeling studies. The development of more robust and reliable algorithms for distance reconstruction, particularly for systems with broad or multi-modal distance distributions, is an ongoing effort. nih.gov

Machine Learning and Artificial Intelligence: The application of machine learning and AI to the analysis of EPR data is a promising new direction. These approaches could be used to identify subtle patterns in the data that are not apparent with traditional analysis methods, leading to new insights into the structure and dynamics of complex biological systems.

Q & A

Q. What innovative synthesis approaches (e.g., photocatalytic) improve sustainability?

- Methodological Answer : Solar-light photocatalytic methods using TiO₂-based catalysts achieve 89.6% conversion under ambient conditions, reducing energy consumption. This fourth-generation approach avoids high-temperature steps and enhances atom economy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.